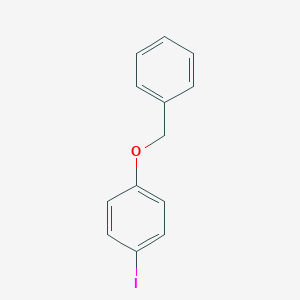

1-(Benzyloxy)-4-iodobenzene

Cat. No. B010812

M. Wt: 310.13 g/mol

InChI Key: MPWFGAWFTAZWKZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05776374

Procedure details

To a 500 mL 3-necked flask equipped with reflux condenser, addition funnel, nitrogen inlet and magnetic stirring was added 50.0 g (0.277 mol, 1.0 eq.) 4-iodophenol (Aldrich), 37.69 g (0.2727 mol, 1.2 eq.) potassium carbonate (Fischer) and 250 mL dimethylformamide (DMF) and the mixture was heated to 65° C. for 20 minutes. To the addition funnel was added 48.61 g (0.284 mol., 1.25 eq) benzylbromide (Aldrich) and 50 mL DMF. The heat was turned off and the contents of the addition funnel were added dropwise over 15 minutes during which time an exotherm to 75° C. was produced with salt formation. Heating was resumed at 45° C. for an additional 20 hours after which liquid chromatography (LC) indicated complete conversion. The mixture was poured onto ice and extracted with Et2O, dried over sodium sulfate (Na2SO4), reduced in vacuo and recrystallized from ethanol giving 44.2 g of 1 as tan crystals (m.p.=55°-56° C.) in 63 percent isolated yield (99 percent by LC). It had the following spectral properties. 1H NMR (250 MHz, CDCl3): δ4.82 (s,2H), 6.54 (d), 7.12-7.2 (m), 7.34 (d). 13C NMR (63 MHz, CDCl3 : δ70.1, 117.3, 127.4, 128.1, 128.6, 136.5, 138.2, 158.7. HRMS m/z (EI) calcd (found) for C13H11 OI=309.9855 (309.9851).

[Compound]

Name

( 309.9851 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[CH2:15]([O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

37.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

48.61 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Br

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

[Compound]

|

Name

|

( 309.9851 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

magnetic stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500 mL 3-necked flask equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, addition funnel, nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the contents of the addition funnel were added dropwise over 15 minutes during which time an exotherm to 75° C.

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced with salt formation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured onto ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from ethanol giving 44.2 g of 1 as tan crystals (m.p.=55°-56° C.) in 63 percent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield (99 percent by LC)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |